3-Hydroxypropyl hydrogen (4-chlorophenyl)boronate
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Overview
Description
4-Chlorophenylboronic acid propanediol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chlorophenylboronic acid propanediol ester typically involves the reaction of 4-chlorophenylboronic acid with propanediol. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-Chlorophenylboronic acid propanediol ester is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenylboronic acid propanediol ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Palladium catalysts are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
4-Chlorophenylboronic acid propanediol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorophenylboronic acid propanediol ester involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic ester, which enhance its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- Pinacol boronic esters
Uniqueness
4-Chlorophenylboronic acid propanediol ester is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C9H12BClO3 |
---|---|
Molecular Weight |
214.45 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-2-8(3-5-9)10(13)14-7-1-6-12/h2-5,12-13H,1,6-7H2 |
InChI Key |
VZICGCSIKKNDRM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(O)OCCCO |
Origin of Product |
United States |
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